

Comprehensive Guide to UV-Vis Spectral Analysis of 5-Chloroanthranilic Acid Derivatives

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Compound of Interest

Compound Name: Ethyl 2-amino-5-chlorobenzoate hydrochloride
CAS No.: 130408-01-4
Cat. No.: B13741554

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Executive Summary & Strategic Importance

5-Chloroanthranilic acid (5-Cl-AA) acts as a critical pharmacophore in medicinal chemistry, serving as the scaffold for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and various anticancer agents. Unlike its parent compound, anthranilic acid, the introduction of a chlorine atom at the C5 position alters the electronic density of the benzene ring, modulating both biological activity and spectral properties.

For researchers in drug development, UV-Vis spectroscopy is not merely a quantification tool but a probe for electronic environment changes. This guide provides a technical comparison of the absorption maxima (

) of 5-Cl-AA and its key derivatives, supported by experimental protocols for synthesis and characterization.

Spectral Characteristics & Comparative Analysis

The Baseline: Anthranilic Acid vs. 5-Chloroanthranilic Acid

To understand the derivatives, we must first establish the baseline spectral behavior of the parent scaffold.

- Anthranilic Acid (AA): Exhibits a primary absorption band in the UV region, typically around 324–336 nm (depending on solvent polarity and pH). This transition is attributed to the $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions of the conjugated aromatic system involving the amino and carboxyl groups.
- 5-Chloroanthranilic Acid (5-Cl-AA): The chlorine substituent exerts two opposing effects:
 - Inductive Effect (-I): Withdraws electron density, stabilizing the ground state.
 - Mesomeric Effect (+M): Donates lone pair electron density into the π -system. Result: The +M effect typically dominates for spectral shifts in para-substituted anilines (relative to the amino group), causing a bathochromic (red) shift. While AA absorbs near 324 nm, 5-Cl-AA derivatives often show shifted maxima due to this extended conjugation and electronic perturbation.

Derivative Classes and Data

The following table summarizes the spectral shifts observed when 5-Cl-AA is derivatized into Schiff bases or Azo dyes.

Table 1: Comparative UV-Vis Absorption Maxima

Compound Class	Specific Derivative	Solvent	(nm)	Transition Type
Parent Scaffold	Anthranilic Acid	Ethanol/Buffer	324, 336	
Schiff Base	5-Cl-AA + 4-(dimethylamino)benzaldehyde	DMSO	351.5	(Imine)
Schiff Base	5-Cl-AA + 4-(dimethylamino)benzaldehyde	DMSO	465.9	ICT (Intramolecular Charge Transfer)
Azo Dye	5-Cl-AA-azo-naphthol (Generic Analog)	Ethanol	~470–500	(Azo)
Fenamate	N-phenyl-5-chloroanthranilic acid	Methanol	~280, 350	Aromatic

“

Technical Insight: The Schiff base derivative exhibits a significant red shift to 465.9 nm (visible region) due to the strong electron-donating nature of the dimethylamino group coupled with the imine linker, facilitating Intramolecular Charge Transfer (ICT). This makes such derivatives excellent candidates for colorimetric sensing.

Experimental Protocols

Protocol A: Synthesis and Spectral Characterization of 5-Cl-AA Schiff Base

Objective: Synthesize a Schiff base to observe the bathochromic shift from the parent 5-Cl-AA.

Reagents:

- 5-Chloroanthranilic acid (1 mmol)[1]
- 4-(Dimethylamino)benzaldehyde (1 mmol)
- Methanol (Solvent)[1]
- Glacial Acetic Acid (Catalyst)

Workflow:

- Dissolution: Dissolve 1 mmol of 5-chloroanthranilic acid in 10 mL of hot methanol.
- Addition: Slowly add 1 mmol of 4-(dimethylamino)benzaldehyde dissolved in 5 mL methanol.
- Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
- Reflux: Reflux the mixture at 60-70°C for 4 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 8:2).
- Isolation: Cool to room temperature. Filter the resulting dark orange precipitate.
- Purification: Recrystallize from hot ethanol.
- UV-Vis Analysis: Prepare a

M solution in DMSO. Scan from 200–800 nm.[2]

- Expected Result: Distinct peaks at ~351 nm and ~466 nm.

Protocol B: Solvatochromic Assessment

Objective: Validate the polarity sensitivity of the derivative.

- Preparation: Prepare

M stock solutions of the purified derivative in:

- Non-polar: Hexane or Toluene (Note: Solubility may be limited; sonication required).
- Polar Aprotic: DMSO or DMF.

- Polar Protic: Ethanol or Methanol.
- Measurement: Record

for the longest wavelength band.
- Analysis: Plot

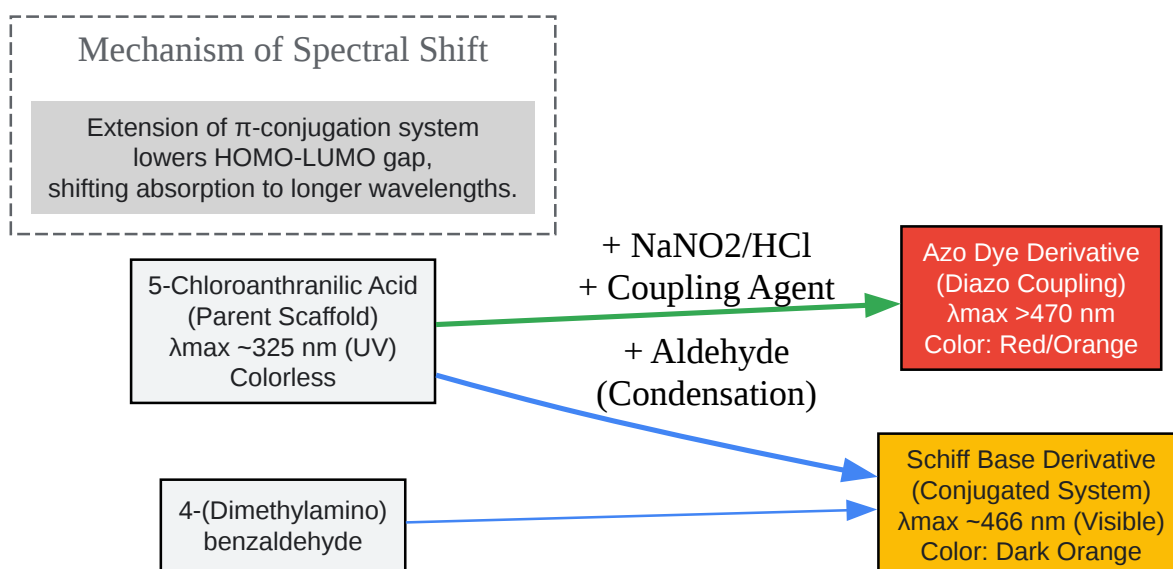
(wavenumber) vs. solvent polarity function (e.g., Reichardt's

). A linear correlation indicates significant ICT character.

Visualizing the Chemistry

Diagram 1: Synthesis & Spectral Shift Logic

This diagram illustrates the transformation from the colorless parent compound to the highly colored derivatives.

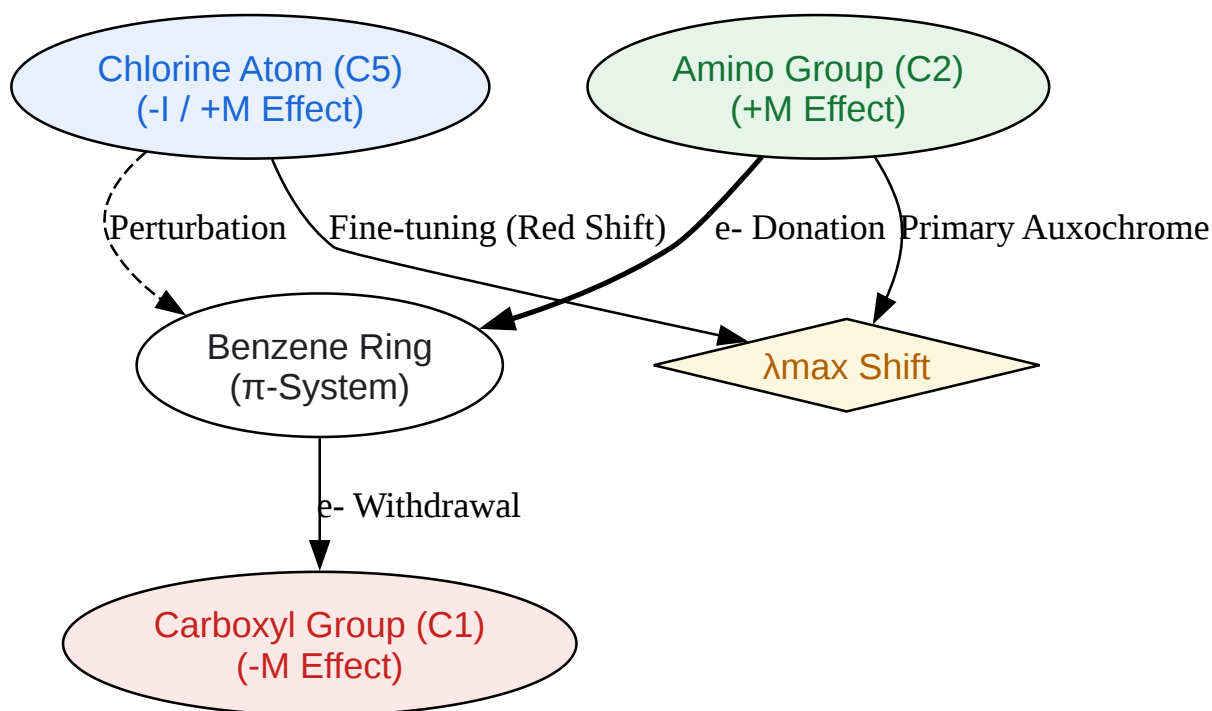


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Caption: Chemical derivatization pathways showing the transition from UV-absorbing parent scaffold to visible-light-absorbing derivatives.

Diagram 2: Electronic Effects on Absorption

This diagram details why the shift occurs, focusing on the substituent effects.



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Caption: Interplay of substituents on the 5-chloroanthranilic acid ring. The Cl atom fine-tunes the primary spectral bands set by the amino/carboxyl push-pull system.

References

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